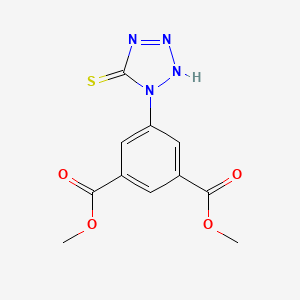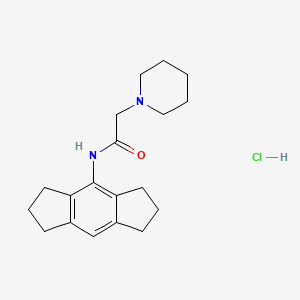
1-Piperidineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride is a chemical compound with the molecular formula C20-H28-N2-O.Cl-H and a molecular weight of 348.96 . This compound is known for its unique structure, which includes a piperidine ring and an indacene moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1,2,3,5,6,7-hexahydro-s-indacene under specific conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or indacene rings are replaced with other groups.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, 1-Piperidineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride stands out due to its unique structural features and diverse applications. Similar compounds include:
1-Piperidineacetamide derivatives: These compounds share the piperidineacetamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Indacene derivatives: Compounds with the indacene moiety exhibit different reactivity and applications based on the nature of their substituents.
This compound’s unique combination of a piperidine ring and an indacene moiety contributes to its distinct properties and wide range of applications in scientific research.
Properties
CAS No. |
85564-83-6 |
|---|---|
Molecular Formula |
C19H27ClN2O |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O.ClH/c22-18(13-21-10-2-1-3-11-21)20-19-16-8-4-6-14(16)12-15-7-5-9-17(15)19;/h12H,1-11,13H2,(H,20,22);1H |
InChI Key |
YYCVFAYHPMOEML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C3CCCC3=CC4=C2CCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


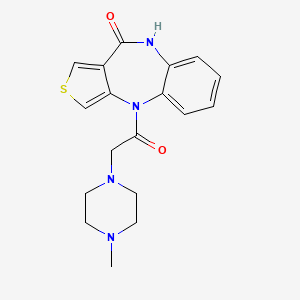

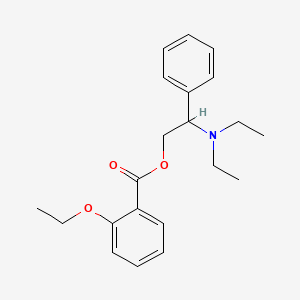
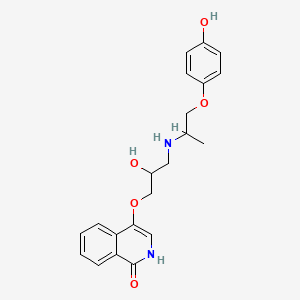
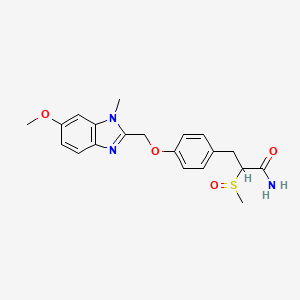

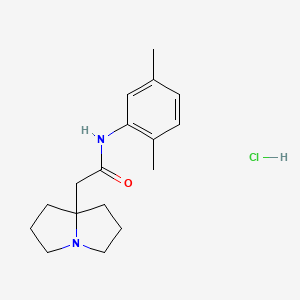
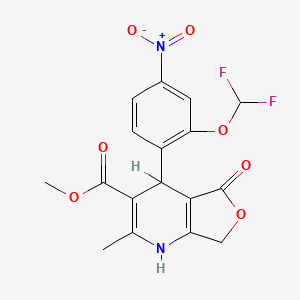
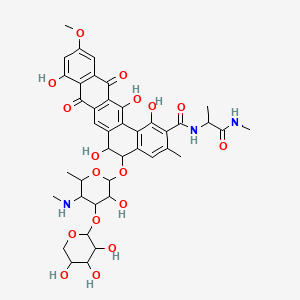

![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

